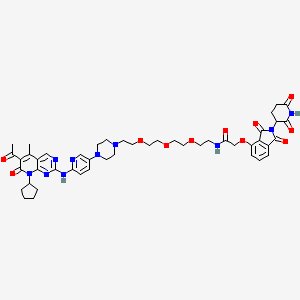

BSJ-03-123

Beschreibung

BenchChem offers high-quality BSJ-03-123 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BSJ-03-123 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCYAOYQIFNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BSJ-03-123

Audience: Researchers, scientists, and drug development professionals.

Introduction

BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-dependent kinase 6 (CDK6).[1][] It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. BSJ-03-123 has emerged as a valuable chemical probe for studying the specific functions of CDK6, particularly in contexts like acute myeloid leukemia (AML).[4][5][6]

Core Mechanism of Action

BSJ-03-123 functions by inducing the selective degradation of CDK6.[7] Its mechanism is predicated on its ability to simultaneously bind to both CDK6 and an E3 ubiquitin ligase component, Cereblon (CRBN).[1][6] This dual binding brings CDK6 into close proximity with the E3 ligase complex, leading to the polyubiquitination of CDK6. Ubiquitinated CDK6 is then recognized and degraded by the proteasome. A key feature of BSJ-03-123 is its remarkable selectivity for CDK6 over its close homolog, CDK4, which is achieved by exploiting specific protein-interface determinants.[][4][5][6]

The degradation of CDK6 is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the effect of BSJ-03-123 is abrogated.[8] This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby disrupting both its catalytic and non-catalytic functions.

Signaling Pathway and Molecular Interactions

The mechanism of BSJ-03-123-induced CDK6 degradation can be visualized as a series of molecular events, culminating in the elimination of the CDK6 protein.

Caption: Mechanism of BSJ-03-123 induced CDK6 degradation.

Quantitative Data

The following tables summarize the key quantitative metrics for BSJ-03-123.

Table 1: In Vitro Kinase Inhibition

| Target | Assay | IC₅₀ (nM) |

| CDK6/CyclinD1 | In vitro kinase inhibition assay | 8.7[9] |

| CDK4/CyclinD1 | In vitro kinase inhibition assay | 41.6[9] |

Table 2: Cellular Activity and Selectivity

| Parameter | Value/Observation | Cell Lines | Reference |

| Recommended Concentration | 100-200 nM | Various | [9] |

| Treatment Duration | 2-3 hours for degradation | Various | [9] |

| DC₅₀ (Degradation) | Sub 10 µM range | Not specified | [7] |

| Proteome-wide Selectivity | CDK6 was the only destabilized protein among >5,000 quantified | Not specified | [6][9] |

| Cellular Effect | G1 cell-cycle arrest | AML cell lines | [1][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis

This protocol is used to assess the effect of BSJ-03-123 on cell cycle progression.

-

Cell Seeding: Seed 1 x 10⁶ cells per well in 24-well plates in triplicate.[5]

-

Treatment: Treat cells with the desired concentration of BSJ-03-123 (e.g., 100 nM) or vehicle control (DMSO) for 24 hours.[5][8]

-

Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.[5]

-

Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).[5]

-

Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS. Fix the cells by adding 800 µL of cold 70% ethanol and incubate for at least 20 minutes at -20°C.[5]

-

Staining: Pellet the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Caption: Workflow for cell cycle analysis.

Immunoblotting for Protein Degradation

This protocol is used to visualize the degradation of target proteins.

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat cells, wild-type and CRBN⁻/⁻) and treat with various concentrations of BSJ-03-123 for a specified time (e.g., 4 hours).[8]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK6, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics

This protocol provides a global view of protein level changes upon treatment with BSJ-03-123.

-

Cell Treatment: Treat cells (e.g., Molt4) with BSJ-03-123 (e.g., 250 nM) or vehicle for a defined period (e.g., 5 hours).[8]

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

-

Isobaric Labeling (e.g., TMT): Label the peptides from different treatment groups with isobaric tags.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins. The relative abundance of proteins in the BSJ-03-123-treated sample is compared to the vehicle-treated sample to identify proteins that are significantly up- or down-regulated.[8]

Caption: Workflow for quantitative proteomics.

Conclusion

BSJ-03-123 is a highly selective CDK6 degrader that operates through a classic PROTAC mechanism involving the formation of a ternary complex with CDK6 and the E3 ligase Cereblon, leading to proteasome-mediated degradation. Its specificity for CDK6 over CDK4 makes it an invaluable tool for dissecting the distinct biological roles of these closely related kinases. The resulting G1 cell cycle arrest in CDK6-dependent cell lines underscores its therapeutic potential, particularly in hematological malignancies like AML. The experimental protocols outlined provide a framework for researchers to further investigate the effects and mechanisms of BSJ-03-123 and other targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

understanding the PROTAC mechanism of BSJ-03-123

An In-Depth Technical Guide to the PROTAC Mechanism of BSJ-03-123

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BSJ-03-123 is a highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). This document provides a comprehensive technical overview of the mechanism of action of BSJ-03-123, detailing the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. BSJ-03-123 operates by hijacking the cellular ubiquitin-proteasome system, inducing the selective degradation of CDK6, a key regulator of cell cycle progression. This targeted degradation approach offers a powerful strategy to probe the specific functions of CDK6 and presents a promising therapeutic avenue for malignancies dependent on CDK6 activity, such as Acute Myeloid Leukemia (AML).

Core Mechanism

BSJ-03-123 is a bifunctional molecule comprising a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between CDK6 and CRBN.[3][4] Once this complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, polyubiquitinates CDK6.[5][6] This polyubiquitin tag marks CDK6 for recognition and subsequent degradation by the 26S proteasome.[7] A key feature of BSJ-03-123 is its remarkable selectivity for CDK6 over the closely related homolog CDK4, which is attributed to differential ternary complex formation.[3][4]

Signaling Pathway and Mechanism of Action

The mechanism of BSJ-03-123 can be visualized as a catalytic cycle where the PROTAC acts as a molecular bridge to bring the target protein and the E3 ligase into close proximity, leading to the target's degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and selectivity of BSJ-03-123.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Potency Assay |

| CDK6/CyclinD1 | 8.7 | In vitro kinase inhibition assay |

| CDK4/CyclinD1 | 41.6 | In vitro kinase inhibition assay |

| Data from the Chemical Probes Portal.[3] |

Table 2: Cellular Degradation Activity

| Compound | Target | DC50 | Cell Line | Treatment Time |

| BSJ-03-123 | CDK6 | Sub 10 µM range | Not specified | Not specified |

| Data from Tocris Bioscience. |

Table 3: Proteome-wide Selectivity in Molt4 Cells

| Protein | Fold Change (Treated vs. Control) | Treatment Conditions |

| CDK6 | Significantly decreased | 250 nM BSJ-03-123 for 5 hours |

| CDK4 | No significant change | 250 nM BSJ-03-123 for 5 hours |

| IKZF1/3 | No significant change | 250 nM BSJ-03-123 for 5 hours |

| Qualitative description from NIH study.[7] Quantitative proteomics revealed CDK6 as the sole protein significantly depleted out of over 5,000 quantified proteins following treatment with 100 nM BSJ-03-123 for 1 hour.[3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of BSJ-03-123 are outlined below.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of specific proteins in cell lysates following treatment with BSJ-03-123.

-

Cell Lysis:

-

Treat cells (e.g., MOLM13, MV4-11) with desired concentrations of BSJ-03-123 or DMSO (vehicle control) for the indicated times.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on precast polyacrylamide gels.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-CDK6, anti-CDK4, anti-CRBN, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunoprecipitation for Ternary Complex Formation

This protocol is used to confirm the formation of the CDK6-BSJ-03-123-CRBN ternary complex.

-

Cell Treatment and Lysis:

-

Treat cells with BSJ-03-123, a negative control (e.g., BSJ-Bump), or DMSO.

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against either CDK6 or CRBN overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by western blotting using antibodies against the components of the expected ternary complex (CDK6 and CRBN).

-

Quantitative Mass Spectrometry-Based Proteomics

This protocol is used to assess the proteome-wide selectivity of BSJ-03-123.

-

Sample Preparation:

-

Treat cells (e.g., Molt4) with BSJ-03-123 or DMSO for a specified time.

-

Harvest and lyse the cells.

-

-

Protein Digestion:

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Isobaric Labeling (e.g., TMT):

-

Label the peptide samples from different conditions with tandem mass tags (TMT) for multiplexed analysis.

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant).

-

Identify and quantify proteins across the different samples.

-

Perform statistical analysis to identify proteins with significantly altered abundance upon BSJ-03-123 treatment.

-

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for characterizing a PROTAC like BSJ-03-123.

Conclusion

BSJ-03-123 is a potent and highly selective CDK6 degrader that exemplifies the power of PROTAC technology. Through the induced proximity of CDK6 and the E3 ligase CRBN, it effectively triggers the proteasomal degradation of its target. The comprehensive experimental validation, from in vitro binding assays to proteome-wide selectivity studies, confirms its specific mechanism of action. This in-depth understanding of the BSJ-03-123 PROTAC mechanism provides a solid foundation for its use as a chemical probe to dissect the biological roles of CDK6 and for its further development as a potential therapeutic agent in CDK6-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BSJ-03-123 | CDK | TargetMol [targetmol.com]

BSJ-03-123: A Selective CDK6 Degrader for Acute Myeloid Leukemia Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of BSJ-03-123, a novel Proteolysis Targeting Chimera (PROTAC), and its significant role in the field of Acute Myeloid Leukemia (AML) research. BSJ-03-123 offers a highly selective mechanism for interrogating the function of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated therapeutic target in various malignancies, including AML.

Introduction to BSJ-03-123

BSJ-03-123 is a potent and selective small-molecule degrader of CDK6.[1][2] It is a heterobifunctional molecule, or PROTAC, designed to induce the degradation of its target protein rather than simply inhibiting its enzymatic activity.[3] This is achieved by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This targeted protein degradation approach offers a powerful method to study protein function and presents a promising therapeutic modality. In the context of AML, pharmacologic degradation of CDK6 using BSJ-03-123 has been shown to target a selective dependency of leukemia cells.[4][5][6]

Mechanism of Action

BSJ-03-123 functions by inducing the formation of a ternary complex between CDK6 and CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4][7] This proximity leads to the poly-ubiquitination of CDK6, marking it for destruction by the 26S proteasome.[3] A key feature of BSJ-03-123 is its remarkable selectivity for CDK6 over its close homolog, CDK4.[4] This specificity is attributed to the molecule's ability to exploit subtle protein-interface differences between the two kinases when forming the ternary complex.[5][6] The degradation of CDK6 disrupts its role in cell cycle regulation, leading to a pronounced anti-proliferative effect in CDK6-dependent AML cell lines, which manifests as a G1 cell-cycle arrest.[1][2][4] Interestingly, this potent cytostatic effect is achieved without a measurable increase in apoptosis.[2][4]

Quantitative Data

The potency and selectivity of BSJ-03-123 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Activity

| Target | Assay Type | Potency (IC₅₀) | Reference |

| CDK6/CyclinD1 | In vitro kinase inhibition | 8.7 nM | [8] |

| CDK4/CyclinD1 | In vitro kinase inhibition | 41.6 nM | [8] |

Table 2: Cellular Activity

| Parameter | Description | Value / Concentration | Reference |

| Recommended Cellular Conc. | Effective concentration for CDK6 degradation | 100 - 200 nM | [8] |

| Degradation Concentration (DC₅₀) | Concentration for 50% target degradation | Sub-10 µM range | |

| Proteomics Analysis Conc. | Concentration used for selectivity profiling | 250 nM (in Molt4 cells) | [9] |

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of BSJ-03-123. The following sections detail methodologies for core assays used in its characterization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of BSJ-03-123 on cell cycle distribution in AML cell lines.

-

Cell Seeding: Seed 1 x 10⁶ AML cells per well in 24-well plates in triplicate. Allow cells to adhere or stabilize for several hours before treatment.

-

Compound Treatment: Treat cells with the desired concentrations of BSJ-03-123 (e.g., 100 nM, 200 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).

-

Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS. Fix the cells by adding 800 µL of cold 70% ethanol (EtOH) dropwise while vortexing gently.

-

Storage: Incubate the fixed cells for a minimum of 20 minutes at -20°C.[6] Cells can be stored at this temperature for several days.

-

Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer to measure DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Proteome-wide Selectivity by Mass Spectrometry

This protocol assesses the selectivity of BSJ-03-123 by quantifying changes in the abundance of thousands of proteins following treatment.

-

Cell Culture and Treatment: Culture Molt4 cells (or other relevant AML lines) to a sufficient density. Treat the cells with 250 nM BSJ-03-123 or DMSO vehicle control for 5 hours.[9]

-

Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Digestion: Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Labeling (Optional but Recommended): For multiplexed analysis, label the peptides from different conditions (e.g., DMSO vs. BSJ-03-123) with isobaric tags (e.g., TMT).

-

LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify and quantify the proteins. Calculate the relative abundance of each protein in the BSJ-03-123-treated sample compared to the DMSO control.

-

Selectivity Assessment: Generate a volcano plot or waterfall plot to visualize protein abundance changes. Selective degradation is confirmed if CDK6 is the only protein, or one of very few, showing significant downregulation.[8]

Visualization of Experimental Workflow

The diagram below illustrates a typical experimental workflow for evaluating a targeted protein degrader like BSJ-03-123 in AML research, from initial cell treatment to downstream data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

- 9. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

BSJ-03-123: A Technical Whitepaper on a Selective CDK6 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-123 is a novel, potent, and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers dependent on CDK6 activity, such as acute myeloid leukemia (AML). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of BSJ-03-123, including key experimental data and protocols.

Introduction: Targeting CDK6 in Cancer

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While several CDK inhibitors have been developed, achieving selectivity among the highly homologous CDK family members, particularly between CDK4 and CDK6, has been a significant challenge.[2] BSJ-03-123 was developed to overcome this challenge by inducing the selective degradation of CDK6.[1][2]

Discovery and Design of BSJ-03-123

BSJ-03-123 is a phthalimide-based PROTAC designed to exploit protein-interface determinants to achieve proteome-wide selectivity for CDK6.[2][3] It is a bifunctional molecule consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to CDK6, connected by a linker.[4][5] This design facilitates the formation of a ternary complex between CDK6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[6][7] The initial development was carried out by the Austrian Academy of Sciences.[2]

Mechanism of Action

BSJ-03-123 induces the selective degradation of CDK6 in a CRBN- and proteasome-dependent manner.[1][6] Upon entering the cell, BSJ-03-123 brings CDK6 into close proximity with the CRBN E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[7] This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained target suppression.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for BSJ-03-123.

Preclinical Data

In Vitro Potency and Selectivity

BSJ-03-123 demonstrates high potency and selectivity for CDK6 over its close homolog CDK4.

| Parameter | Target | Value | Assay |

| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition assay |

| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition assay |

Table 1: In vitro inhibitory activity of BSJ-03-123.[6]

Quantitative proteomics studies have confirmed the high selectivity of BSJ-03-123. In MOLT4 cells treated with 250 nM of BSJ-03-123 for 5 hours, CDK6 was the only protein observed to be significantly depleted among more than 5,000 quantified proteins.[6][7]

Cellular Activity

BSJ-03-123 has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines.[3][4][8] This effect is mediated by the induction of a G1 cell-cycle arrest without a significant increase in apoptosis.[1][4][8] The recommended concentration for cellular use is between 200 nM and 1 µM.[6]

| Cell Lines | Effect |

| MV4-11, THP-1, MOLM13, P31/FUJ | Pronounced anti-proliferative effect |

Table 2: Cellular activity of BSJ-03-123 in AML cell lines.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BSJ-03-123 against CDK4/CyclinD1 and CDK6/CyclinD1.

-

Procedure:

-

Recombinant CDK4/CyclinD1 or CDK6/CyclinD1 enzymes are incubated with varying concentrations of BSJ-03-123.

-

The kinase reaction is initiated by the addition of ATP.

-

Enzyme activity is measured by quantifying the phosphorylation of a substrate peptide.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Cycle Analysis

-

Objective: To assess the effect of BSJ-03-123 on cell cycle progression.

-

Procedure:

-

Seed 1 x 10^6 cells per well in 24-well plates in triplicate.[3]

-

Treat cells with BSJ-03-123 at the desired concentration for 24 hours.[3]

-

Harvest cells by centrifugation at 500g for 5 minutes and wash with cold PBS.[3]

-

Resuspend cells in 200 µl of PBS and fix by adding 800 µl of 70% ethanol, followed by incubation for 20 minutes at -20°C.[3]

-

Stain cells with a DNA intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Western Blotting for Protein Degradation

-

Objective: To confirm the degradation of target proteins (CDK6, CDK4, IKZF1/3) following treatment with BSJ-03-123.

-

Procedure:

-

Treat cells (e.g., Jurkat cells, wild-type or CRBN-/-) with the indicated compound for 4 hours.[7]

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the target proteins.

-

Incubate with a secondary antibody conjugated to a detection enzyme.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Experimental Workflow Diagram

Current Status and Future Directions

BSJ-03-123 is currently in the preclinical stage of development for neoplasms, including acute myeloid leukemia.[2] Its high selectivity for CDK6 and its potent degradation activity make it a valuable tool for studying the specific roles of CDK6 in normal physiology and disease. Further preclinical studies are likely to focus on in vivo efficacy and safety in animal models of AML and other CDK6-dependent cancers. The development of BSJ-03-123 highlights the potential of targeted protein degradation as a powerful therapeutic modality in oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

An In-depth Technical Guide to BSJ-03-123: A Selective CDK6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BSJ-03-123, a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). Detailed experimental protocols for its characterization and a summary of its key quantitative data are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

BSJ-03-123 is a Proteolysis Targeting Chimera (PROTAC) that is designed to specifically induce the degradation of CDK6.[1][2] It is a hybrid molecule that links a ligand for CDK6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This targeted degradation is achieved through the ubiquitin-proteasome system.[2][3]

| Property | Value | Reference |

| Chemical Formula | C47H56N10O11 | [4] |

| Molecular Weight | 937.01 g/mol | [4] |

| CAS Number | 2361493-16-3 | [4] |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [2] |

| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Mechanism of Action: Selective Degradation of CDK6

BSJ-03-123 functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase.[5][6] This proximity leads to the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome.[2][3] A key feature of BSJ-03-123 is its high selectivity for CDK6 over the closely related homolog CDK4.[4][7] This selectivity is attributed to differential ternary complex formation.[6] The degradation of CDK6 leads to a G1 phase cell-cycle arrest and exhibits anti-proliferative effects in CDK6-dependent cancer cell lines, particularly in acute myeloid leukemia (AML).[2]

Caption: Mechanism of action of BSJ-03-123 leading to selective CDK6 degradation.

Pharmacological and Biological Properties

BSJ-03-123 has been characterized through various in vitro and cellular assays to determine its potency and selectivity.

| Parameter | Value | Assay | Reference |

| CDK6/CyclinD1 IC50 | 8.7 nM | In vitro kinase inhibition assay | |

| CDK4/CyclinD1 IC50 | 41.6 nM | In vitro kinase inhibition assay | |

| Recommended Cellular Concentration | 200 nM - 1 µM | Cellular assays | |

| DC50 | Sub-10 µM range | Cellular degradation assay | [4] |

| Cellular Effect | G1 cell-cycle arrest | Cell cycle analysis | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of BSJ-03-123 are crucial for its application in research.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for BSJ-03-123 is not publicly available, the general strategy involves the coupling of a palbociclib derivative with a pomalidomide-based CRBN ligand via a flexible linker. The synthesis of similar palbociclib-based PROTACs has been described in the literature and can serve as a reference.

Caption: General workflow for the synthesis of BSJ-03-123.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BSJ-03-123 against CDK4/CyclinD1 and CDK6/CyclinD1.

Materials:

-

Recombinant human CDK4/CyclinD1 and CDK6/CyclinD1 enzymes

-

ATP

-

Substrate peptide (e.g., a derivative of the retinoblastoma protein)

-

BSJ-03-123

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a serial dilution of BSJ-03-123 in DMSO.

-

In a 384-well plate, add the kinase, substrate, and BSJ-03-123 at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the BSJ-03-123 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Degradation Assay (Western Blot)

Objective: To assess the ability of BSJ-03-123 to induce the degradation of CDK6 in cells.

Materials:

-

Human cancer cell lines (e.g., MOLM-13, MV4-11)

-

BSJ-03-123

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK6 (1:1000 dilution), anti-CDK4 (1:1000 dilution), anti-CRBN (1:1000 dilution), and a loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BSJ-03-123 or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Caption: Experimental workflow for Western blot analysis of CDK6 degradation.

Cell Cycle Analysis

Objective: To determine the effect of BSJ-03-123 on cell cycle progression.

Materials:

-

Human cancer cell lines

-

BSJ-03-123

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BSJ-03-123 or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Proteome-wide Selectivity Analysis (Mass Spectrometry)

Objective: To assess the selectivity of BSJ-03-123-induced degradation across the entire proteome.

Materials:

-

Human cancer cell lines (e.g., Molt4)

-

BSJ-03-123

-

Lysis buffer for proteomics (e.g., containing urea, Tris, and protease/phosphatase inhibitors)

-

DTT and iodoacetamide for reduction and alkylation

-

Trypsin for protein digestion

-

Tandem mass tags (TMT) for multiplexed quantitative proteomics (optional)

-

High-performance liquid chromatography (HPLC) system for peptide separation

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Treat cells with BSJ-03-123 or DMSO.

-

Lyse the cells and digest the proteins into peptides.

-

(Optional) Label the peptides with TMT reagents.

-

Separate the peptides by HPLC.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

-

Compare the protein abundance between BSJ-03-123-treated and control samples to identify proteins that are significantly degraded.

Conclusion

BSJ-03-123 is a valuable research tool for studying the biological functions of CDK6. Its high potency and selectivity make it a superior alternative to traditional kinase inhibitors for dissecting the specific roles of CDK6 in cellular processes and disease. The detailed protocols and data presented in this guide are intended to support the further investigation and potential therapeutic development of this promising CDK6 degrader.

References

- 1. CRBN (F4I7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-techne.com [bio-techne.com]

- 5. CRBN (D8H3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-CRBN Antibody (A14596) | Antibodies.com [antibodies.com]

An In-depth Technical Guide to BSJ-03-123: A Selective CDK6 Degrader for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BSJ-03-123, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), BSJ-03-123 facilitates the targeted ubiquitination and subsequent proteasomal degradation of CDK6. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for utilizing BSJ-03-123 in research and drug development.

Core Mechanism of Action

BSJ-03-123 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to CDK6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN)[1]. The primary mechanism of action involves the formation of a ternary complex between CDK6, BSJ-03-123, and CRBN[2][3]. This proximity induces the poly-ubiquitination of CDK6, marking it for degradation by the 26S proteasome. A key feature of BSJ-03-123 is its high selectivity for CDK6 over the closely related CDK4, which is achieved through differential ternary complex formation[2].

Quantitative Data Summary

The following tables summarize the key quantitative data for BSJ-03-123, facilitating a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Assay Type | Notes |

| CDK6 Binding Affinity (IC₅₀) | 8.7 nM | In vitro kinase inhibition assay | [4] |

| CDK4 Binding Affinity (IC₅₀) | 41.6 nM | In vitro kinase inhibition assay | [4] |

| CDK6 Degradation (DC₅₀) | Sub 10 µM range | Cellular degradation assay | [5][6] |

| CDK4 Degradation | No degradation observed | Cellular degradation assay | [6] |

Table 1: Biochemical and Cellular Activity of BSJ-03-123

| Protein | Cell Line | BSJ-03-123 Concentration | Treatment Duration | Fold Change in Abundance |

| CDK6 | Molt4 | 250 nM | 5 hours | Decreased |

| CDK4 | Molt4 | 250 nM | 5 hours | No significant change |

| IKZF1 | Molt4 | 250 nM | 5 hours | No significant change |

| IKZF3 | Molt4 | 250 nM | 5 hours | No significant change |

Table 2: Quantitative Proteomics Results for BSJ-03-123 Treatment [7]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of BSJ-03-123-mediated CDK6 degradation and the general workflows for relevant experiments.

Caption: Mechanism of BSJ-03-123-mediated CDK6 degradation.

Caption: General workflow for Western Blot analysis of CDK6 degradation.

Caption: General workflow for quantitative proteomics analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving BSJ-03-123.

Western Blot for CDK6 Degradation

This protocol is designed to assess the degradation of CDK6 in a cellular context.

Materials:

-

Cell line (e.g., Molt4, Jurkat)

-

BSJ-03-123 (and a vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-CDK6, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with the desired concentrations of BSJ-03-123 (e.g., 250 nM) or vehicle control for the specified time (e.g., 5 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.

Quantitative Proteomics

This protocol provides a general workflow for identifying the selectivity of BSJ-03-123 across the proteome.

Materials:

-

Cell line (e.g., Molt4)

-

BSJ-03-123 and vehicle control

-

Lysis buffer suitable for mass spectrometry

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (or other labeling reagents)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Treat cells with BSJ-03-123 (e.g., 250 nM for 5 hours) and a vehicle control. Lyse the cells and extract the proteins.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Peptide Labeling: Label the peptides from each condition with TMT reagents according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Determine the relative abundance of proteins in the BSJ-03-123-treated samples compared to the control.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of BSJ-03-123 on the kinase activity of CDK6 and CDK4.

Materials:

-

Recombinant CDK6/Cyclin D and CDK4/Cyclin D enzymes

-

BSJ-03-123

-

Kinase buffer

-

Substrate (e.g., a peptide or protein that is a known substrate of CDK6/4)

-

ATP

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a multi-well plate, combine the recombinant kinase, kinase buffer, and varying concentrations of BSJ-03-123.

-

Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the enzyme.

-

Stop Reaction and Detect: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Data Analysis: Plot the kinase activity against the concentration of BSJ-03-123 to determine the IC₅₀ value.

Ternary Complex Formation Assay

This assay confirms the formation of the CDK6-BSJ-03-123-CRBN ternary complex.

Materials:

-

Recombinant, tagged CDK6 (e.g., His-tagged)

-

Recombinant, tagged CRBN (e.g., GST-tagged)

-

BSJ-03-123

-

Assay buffer

-

Detection reagents (e.g., AlphaLISA® beads or TR-FRET reagents)

Procedure:

-

Component Incubation: In a microplate, incubate the tagged CDK6, tagged CRBN, and varying concentrations of BSJ-03-123 in the assay buffer.

-

Detection: Add the detection reagents that will generate a signal upon proximity of the two tagged proteins (e.g., AlphaLISA donor and acceptor beads that bind to the respective tags).

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the signal against the BSJ-03-123 concentration to visualize the formation and subsequent hook effect characteristic of PROTAC-mediated ternary complex formation. A bell-shaped curve is typically observed[8].

References

- 1. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

- 5. rndsystems.com [rndsystems.com]

- 6. BSJ-03-123 | Active Degraders | Tocris Bioscience [tocris.com]

- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Selective CDK6 Degrader BSJ-03-123: A Technical Overview of its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it operates through a distinct mechanism of action compared to traditional kinase inhibitors. This technical guide provides an in-depth analysis of the cellular pathways modulated by BSJ-03-123, with a focus on its effects on cell cycle regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar targeted protein degraders.

Mechanism of Action: Targeted Degradation of CDK6

BSJ-03-123 functions by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK6.[1][2] This is achieved through the formation of a ternary complex between CDK6, BSJ-03-123, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This proximity-induced ubiquitination marks CDK6 for destruction by the 26S proteasome. A key feature of BSJ-03-123 is its remarkable selectivity for CDK6 over the highly homologous CDK4, which is attributed to the exploitation of protein-interface determinants in the ternary complex.[1][2]

Caption: Mechanism of BSJ-03-123-induced CDK6 degradation.

Core Cellular Pathway Affected: Cell Cycle Regulation

The primary cellular pathway disrupted by BSJ-03-123 is the cell cycle, specifically the transition from the G1 to the S phase.[2][3] CDK6, in complex with D-type cyclins, is a key regulator of this transition. It phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors. E2F then activates the transcription of genes required for S-phase entry and DNA replication.

By inducing the degradation of CDK6, BSJ-03-123 leads to a significant reduction in the levels of phosphorylated Rb (pRb).[2][3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of S-phase genes and causing a G1 cell cycle arrest.[2][3] This anti-proliferative effect has been particularly noted in CDK6-dependent cancer cell lines, such as those in acute myeloid leukemia (AML).[1][2]

Caption: The effect of BSJ-03-123 on the G1-S cell cycle checkpoint.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of BSJ-03-123.

| Parameter | Target | Value | Assay | Reference |

| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [4] |

| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [4] |

| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | |

| Selectivity | CDK6 vs CDK4 | ~4.8-fold | In vitro kinase inhibition | [4] |

Table 1: In Vitro Activity and Selectivity of BSJ-03-123

| Cell Line | Cancer Type | ED50 (µM) | Assay | Reference |

| Granta-519 | Mantle Cell Lymphoma | Not specified | CellTiter-Glo | [3] |

| MOLM-13 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |

| MV4-11 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |

| THP-1 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |

Table 2: Anti-proliferative Activity of BSJ-03-123 in Cancer Cell Lines

Experimental Protocols

Western Blotting for CDK6 Degradation

Objective: To qualitatively and quantitatively assess the degradation of CDK6 in cells treated with BSJ-03-123.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 106 cells/mL and treat with varying concentrations of BSJ-03-123 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against CDK6 (e.g., Cell Signaling Technology, #3136) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western blotting analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of BSJ-03-123 on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with BSJ-03-123 as described for Western blotting.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the cell cycle distribution.

Quantitative Proteomics by Mass Spectrometry

Objective: To assess the proteome-wide selectivity of BSJ-03-123.

Methodology:

-

Cell Culture and Treatment: Treat cells (e.g., Molt4) with BSJ-03-123 (e.g., 250 nM for 5 hours) or DMSO as a vehicle control.

-

Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by high-performance liquid chromatography (HPLC) and analyze by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions using specialized proteomics software (e.g., MaxQuant). The results will reveal which proteins are significantly downregulated upon BSJ-03-123 treatment.

Conclusion

BSJ-03-123 represents a powerful chemical probe for studying the specific functions of CDK6 and a promising therapeutic lead for CDK6-dependent malignancies. Its mechanism of targeted degradation offers a distinct advantage over traditional kinase inhibition, potentially overcoming resistance mechanisms and providing enhanced selectivity. The primary cellular consequence of BSJ-03-123 action is a G1 cell cycle arrest, driven by the degradation of CDK6 and subsequent hypophosphorylation of Rb. The experimental protocols and quantitative data provided herein serve as a comprehensive resource for researchers in the field of targeted protein degradation and cancer biology.

References

- 1. Homolog-Selective Degradation as a Strategy to Probe the Function of CDK6 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]

BSJ-03-123: A Technical Guide to Selective CDK6 Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms and experimental protocols associated with BSJ-03-123, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This document details the targeted protein degradation pathway, quantitative efficacy data, and the specific methodologies required to investigate its biological activity.

Introduction

BSJ-03-123 is a phthalimide-based heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of CDK6.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of their targets, BSJ-03-123 facilitates the complete removal of the CDK6 protein, offering a powerful tool to probe the kinase-independent functions of CDK6 and a potential therapeutic strategy for malignancies dependent on CDK6, such as acute myeloid leukemia (AML).[1][2]

Core Mechanism: The Ubiquitin-Proteasome System

BSJ-03-123 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). It is a bifunctional molecule comprising a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the formation of a ternary complex between CDK6, BSJ-03-123, and CRBN.[2][3]

Within this complex, the E3 ligase catalyzes the poly-ubiquitination of CDK6. This chain of ubiquitin molecules acts as a molecular flag, marking the CDK6 protein for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of BSJ-03-123 to induce the degradation of multiple CDK6 proteins.

Below is a diagram illustrating the signaling pathway of BSJ-03-123-mediated CDK6 degradation.

Caption: BSJ-03-123-mediated degradation of CDK6 via the ubiquitin-proteasome system.

Quantitative Data

The efficacy and selectivity of BSJ-03-123 have been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value | Assay | Reference |

| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [3] |

| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [3] |

| Recommended Cellular Concentration | CDK6 | 100-200 nM | Cellular degradation | [3] |

| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | [6] |

| Assay | Cell Line | Treatment | Result | Reference |

| Proteome-wide Selectivity | MOLM13 | 100 nM for 1 hr | CDK6 was the only depleted protein among >5,000 quantified proteins | [3] |

| Cell Cycle Analysis | CDK6-dependent AML cell lines | BSJ-03-123 | G1 cell-cycle arrest | [2][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BSJ-03-123.

Western Blotting for CDK6 Degradation

This protocol is used to assess the dose- and time-dependent degradation of CDK6 in cells treated with BSJ-03-123.

Materials:

-

Cell lines (e.g., MOLM13, MV4-11)

-

BSJ-03-123 (stock solution in DMSO)

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-CDK6, anti-CDK4, anti-Vinculin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with varying concentrations of BSJ-03-123 (e.g., 1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

CRBN-Dependence Assay

This experiment confirms that the degradation of CDK6 by BSJ-03-123 is dependent on the presence of the CRBN E3 ligase.

Materials:

-

Wild-type and CRBN-knockout cell lines (e.g., generated using CRISPR/Cas9)

-

BSJ-03-123

-

Western blotting reagents (as described in 4.1)

Procedure:

-

Cell Treatment: Treat both wild-type and CRBN-knockout cells with BSJ-03-123 at a concentration known to induce CDK6 degradation (e.g., 100 nM) for a specific time (e.g., 8 hours).

-

Western Blot Analysis: Perform western blotting for CDK6 and a loading control as described in protocol 4.1.

-

Analysis: Compare the levels of CDK6 in treated wild-type cells versus treated CRBN-knockout cells. A rescue of CDK6 degradation in the knockout cells indicates CRBN-dependence.

Proteasome-Dependence Assay

This protocol verifies that the degradation of CDK6 is mediated by the proteasome.

Materials:

-

Cell line of interest

-

BSJ-03-123

-

Proteasome inhibitor (e.g., MG132 or Carfilzomib)

-

Western blotting reagents (as described in 4.1)

Procedure:

-

Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

-

Co-treatment: Add BSJ-03-123 (e.g., 100 nM) to the pre-treated cells and incubate for the desired time (e.g., 8 hours). Include control groups treated with DMSO, BSJ-03-123 alone, and the proteasome inhibitor alone.

-

Western Blot Analysis: Analyze CDK6 protein levels by western blotting as described in protocol 4.1.

-

Analysis: A rescue of CDK6 degradation in the co-treated cells compared to cells treated with BSJ-03-123 alone confirms the involvement of the proteasome.

Below is a diagram illustrating the experimental workflow for validating the mechanism of action of BSJ-03-123.

Caption: Workflow for validating the mechanism of BSJ-03-123-induced CDK6 degradation.

Conclusion

BSJ-03-123 is a highly selective and potent degrader of CDK6 that operates through the CRBN-mediated ubiquitin-proteasome pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate its mechanism of action and biological effects. The high selectivity of BSJ-03-123 for CDK6 over its close homolog CDK4 makes it an invaluable tool for dissecting the specific roles of CDK6 in health and disease, and a promising candidate for further therapeutic development.

References

- 1. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Targeted Protein Degradation with BSJ-03-123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the rapidly expanding arsenal of TPD tools is BSJ-03-123, a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). This technical guide provides a comprehensive overview of BSJ-03-123, including its mechanism of action, key quantitative data, and detailed protocols for its experimental application.

BSJ-03-123 is a proteolysis-targeting chimera (PROTAC) that demonstrates remarkable selectivity for CDK6 over its close homolog, CDK4.[1] This selectivity is a crucial attribute, as it allows for the precise dissection of CDK6-specific functions and offers a promising therapeutic window, particularly in diseases like acute myeloid leukemia (AML), where a dependency on CDK6 has been identified.[1][2] This document will serve as a valuable resource for researchers seeking to utilize BSJ-03-123 to investigate CDK6 biology and explore its therapeutic potential.

Core Concepts of BSJ-03-123-Mediated Protein Degradation

BSJ-03-123 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). As a PROTAC, it is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (CDK6), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon [CRBN]), and a flexible linker connecting the two.[3][4]

The mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: BSJ-03-123 simultaneously binds to CDK6 and CRBN, bringing them into close proximity to form a stable ternary complex.[1][2] The selectivity of BSJ-03-123 for CDK6 over CDK4 arises from differential ternary complex formation.[2]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK6. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated CDK6 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades CDK6 into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After the degradation of CDK6, BSJ-03-123 is released and can engage another CDK6 molecule, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single molecule of the PROTAC.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BSJ-03-123, providing a basis for experimental design and interpretation.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [5] |

| CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [5] | |

| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | [6] |

| Recommended Cellular Concentration | 200 nM - 1 µM | [5] |

Table 1: In Vitro and Cellular Potency of BSJ-03-123

| Supplier | Catalog Number |

| Selleck Chemicals | S8815 |

| MedChemExpress | HY-136373 |

| Tocris Bioscience | 6921 |

| R&D Systems | 6921 |

| BroadPharm | BP-40150 |

| Probechem | PC-35936 |

Table 2: Commercial Suppliers of BSJ-03-123

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to BSJ-03-123.

Caption: Mechanism of Action of BSJ-03-123.

Caption: General Experimental Workflow.

Caption: CDK6 Signaling and BSJ-03-123 Intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of BSJ-03-123.

Western Blot for CDK6 Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of CDK6 in cells treated with BSJ-03-123.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

BSJ-03-123 (See Table 2 for suppliers)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK6 (e.g., Cell Signaling Technology #3136, 1:1000 dilution; Proteintech 19117-1-AP, 1:2000-1:12000 dilution)[3][7]

-

Rabbit anti-CRBN (e.g., Proteintech 11435-1-AP, 1:500-1:1000 dilution; Thermo Fisher Scientific PA5-98707, 1:1000-1:5000 dilution)[5][8]

-

Rabbit anti-GAPDH (e.g., Cell Signaling Technology #2118, 1:1000 dilution; Proteintech 10494-1-AP, 1:5000-1:40000 dilution) as a loading control[9]

-

-

Secondary antibody:

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed AML cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate for 24 hours. Treat cells with various concentrations of BSJ-03-123 (e.g., 10, 100, 500 nM) or DMSO as a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (CCK-8)

This assay measures the effect of BSJ-03-123 on the viability and proliferation of AML cells.

Materials:

-

AML cell lines

-

BSJ-03-123

-

DMSO

-

Cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12][13][14]

-

Compound Treatment: Prepare serial dilutions of BSJ-03-123 in culture medium. Add the diluted compound or DMSO control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[12][13][14]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of BSJ-03-123 on cell cycle progression in AML cells.

Materials:

-

AML cell lines

-

BSJ-03-123

-

DMSO

-

Cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

-

Cell Treatment: Seed 1 x 10^6 cells per well in 24-well plates and treat with BSJ-03-123 or DMSO for 24 hours.[15]

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation at 500 x g for 5 minutes.[15] Wash the cells with cold PBS. Resuspend the cell pellet in 200 µL of PBS and add 800 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.[15] Incubate at -20°C for at least 2 hours.[15]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay directly measures the formation of the CDK6-BSJ-03-123-CRBN ternary complex.

Materials:

-

HEK293 cells

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

White, 96-well assay plates

-

BSJ-03-123

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer with BRET capabilities

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK6 and HaloTag®-CRBN expression vectors at an optimized ratio (e.g., 1:10 donor to acceptor).

-

Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into a 96-well white assay plate.

-

Compound and Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of BSJ-03-123 or DMSO control.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped for BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the BSJ-03-123 concentration to determine the EC50 for ternary complex formation.

Quantitative Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry

This protocol enables the proteome-wide assessment of BSJ-03-123's selectivity.

Materials:

-

AML cell lines

-

BSJ-03-123

-

DMSO

-

Lysis buffer (e.g., 8 M urea in 50 mM TEAB)

-

DTT and iodoacetamide

-

Trypsin

-

TMTpro™ 16plex Label Reagent Set

-

High-pH reversed-phase fractionation system

-

LC-MS/MS system (e.g., Orbitrap)

-